1-Piperidinyloxy, 4-((chloroacetyl)amino)-2,2,6,6-tetramethyl-
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Overview
Description
1-Piperidinyloxy, 4-((chloroacetyl)amino)-2,2,6,6-tetramethyl- is a chemical compound with significant potential in scientific research and industrial applications. This compound is known for its unique structure and reactivity, making it a valuable reagent in various chemical reactions.
Mechanism of Action
Target of Action
It is known that similar compounds, such as 2,2,6,6-tetramethylpiperidinyloxy (tempo), serve as catalysts in oxidation reactions .
Mode of Action
1-Piperidinyloxy, 4-((chloroacetyl)amino)-2,2,6,6-tetramethyl- likely interacts with its targets through a similar mechanism as TEMPO. TEMPO, a stable nitroxyl radical, serves in oxidations as a catalyst . By substitution in position 4, its reactivity can be steered . The oxygen with the unpaired electron doesn’t find a second one to form a peroxide due to the steric bulk around the oxygen provided by the 4 methyl groups .
Biochemical Pathways
Similar compounds like tempo have been shown to prevent ferroptosis, a type of oxidative stress cell death .
Pharmacokinetics
It is known that similar compounds can be used as reactants to synthesize various compounds .
Result of Action
Similar compounds like tempo have been shown to prevent cell death induced by erastin and rsl3 .
Action Environment
It is known that tempo can prevent cell death in an airborne manner , suggesting that the environment can play a role in its action.
Biochemical Analysis
Biochemical Properties
1-Piperidinyloxy, 4-((chloroacetyl)amino)-2,2,6,6-tetramethyl- plays a crucial role in biochemical reactions, particularly as an inhibitor of ferroptosis, a type of oxidative stress-induced cell death. This compound interacts with several biomolecules, including enzymes and proteins. For instance, it has been shown to inhibit glutathione peroxidase 4 (GPX4), an enzyme that reduces lipid hydroperoxides within cell membranes . By inhibiting GPX4, 1-Piperidinyloxy, 4-((chloroacetyl)amino)-2,2,6,6-tetramethyl- prevents the accumulation of lethal lipid reactive oxygen species (ROS), thereby protecting cells from oxidative damage .
Cellular Effects
The effects of 1-Piperidinyloxy, 4-((chloroacetyl)amino)-2,2,6,6-tetramethyl- on various cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it inhibits glutamate-induced cell death in mouse hippocampal cell lines, suggesting its potential neuroprotective effects . Additionally, it has been shown to reduce neuronal cell death in a mouse ischemia model, highlighting its role in protecting against neurological injuries .
Molecular Mechanism
At the molecular level, 1-Piperidinyloxy, 4-((chloroacetyl)amino)-2,2,6,6-tetramethyl- exerts its effects through several mechanisms. It binds to and inhibits GPX4, leading to the prevention of lipid peroxidation and subsequent cell death . Furthermore, this compound can vaporize and dissolve into nearby water solutions, allowing it to act from a physically distant location . This unique volatility-mediated mechanism enables it to inhibit ferroptosis in an airborne manner .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-Piperidinyloxy, 4-((chloroacetyl)amino)-2,2,6,6-tetramethyl- have been studied over time. The compound has demonstrated stability and effectiveness in preventing ferroptotic cell death over extended periods . Its ability to vaporize without decomposing and then dissolve again into water solutions ensures its long-term efficacy in protecting cells from oxidative stress .
Dosage Effects in Animal Models
The effects of 1-Piperidinyloxy, 4-((chloroacetyl)amino)-2,2,6,6-tetramethyl- vary with different dosages in animal models. Studies have shown that at higher doses, the compound effectively reduces neuronal cell death and protects against neurological injuries . It is essential to determine the optimal dosage to avoid potential toxic or adverse effects, as excessive amounts may lead to undesirable outcomes .
Metabolic Pathways
1-Piperidinyloxy, 4-((chloroacetyl)amino)-2,2,6,6-tetramethyl- is involved in metabolic pathways related to oxidative stress and lipid peroxidation. It interacts with enzymes such as GPX4 and ferroptosis suppressor protein 1, which play critical roles in preventing lipid peroxidation and maintaining cellular redox balance . By modulating these pathways, the compound helps protect cells from oxidative damage and ferroptosis .
Transport and Distribution
Within cells and tissues, 1-Piperidinyloxy, 4-((chloroacetyl)amino)-2,2,6,6-tetramethyl- is transported and distributed through its unique volatility-mediated mechanism. The compound can vaporize and travel through the air, dissolving into nearby water solutions and exerting its protective effects from a distance . This property allows it to reach various cellular compartments and tissues, enhancing its efficacy in preventing oxidative stress-induced cell death .
Subcellular Localization
The subcellular localization of 1-Piperidinyloxy, 4-((chloroacetyl)amino)-2,2,6,6-tetramethyl- is primarily within cell membranes, where it interacts with lipid hydroperoxides and enzymes such as GPX4 . Its ability to target specific cellular compartments and prevent lipid peroxidation is crucial for its role in inhibiting ferroptosis and protecting cells from oxidative damage .
Preparation Methods
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with rigorous control of temperature, pressure, and reaction time to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.
Chemical Reactions Analysis
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be performed using nucleophiles like amines and alcohols.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.
Scientific Research Applications
This compound has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of various chemical products and materials.
Comparison with Similar Compounds
1-Piperidinyloxy, 4-((benzoylamino)-2,2,6,6-tetramethyl-
Other piperidine derivatives with different substituents
Properties
CAS No. |
36775-23-2 |
---|---|
Molecular Formula |
C11H20ClN2O2 |
Molecular Weight |
247.74 g/mol |
IUPAC Name |
2-chloro-N-(1-hydroxy-2,2,6,6-tetramethylpiperidin-4-yl)acetamide |
InChI |
InChI=1S/C11H20ClN2O2/c1-10(2)5-8(13-9(15)7-12)6-11(3,4)14(10)16/h8H,5-7H2,1-4H3,(H,13,15) |
InChI Key |
FBSZMWFULOUMCP-UHFFFAOYSA-N |
SMILES |
CC1(CC(CC(N1O)(C)C)NC(=O)CCl)C |
Canonical SMILES |
CC1(CC(CC(N1[O])(C)C)NC(=O)CCl)C |
36775-23-2 | |
Origin of Product |
United States |
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